molecular formula C18H17N3O3S B2941935 7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034606-99-8

7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2941935
CAS No.: 2034606-99-8
M. Wt: 355.41
InChI Key: FYSMNQGZROKOCZ-UHFFFAOYSA-N
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Description

This compound (CAS: 2034606-99-8) features an indolizine core substituted with a methoxy group at position 7, a ketone at position 5, and a carboxamide moiety linked to a 2-methylbenzo[d]thiazol-5-yl group at position 8 . The indolizine scaffold is a bicyclic heterocycle known for its pharmacological versatility, including anti-inflammatory, analgesic, and enzyme inhibitory activities. The benzothiazole substituent enhances lipophilicity and may improve target binding affinity, making this compound a candidate for drug development .

Properties

IUPAC Name

7-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-19-12-8-11(5-6-15(12)25-10)20-18(23)17-13-4-3-7-21(13)16(22)9-14(17)24-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSMNQGZROKOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C4CCCN4C(=O)C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroindolizine core. One common approach is to begin with a suitable indole derivative, which undergoes cyclization to form the tetrahydroindolizine ring. Subsequent functionalization introduces the methoxy group and the carboxamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

CarboxamideH2O H+or OHCarboxylic Acid+Ammonia Amine\text{Carboxamide}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{Carboxylic Acid}+\text{Ammonia Amine}

Key Observations :

  • Acidic hydrolysis (HCl, 6M, reflux) cleaves the amide bond to form 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid and 2-methylbenzo[d]thiazol-5-amine .

  • Basic conditions (NaOH, 1M, 70°C) yield the carboxylate salt, which can be protonated to the free acid .

Reaction Conditions and Products :

Reaction Type Conditions Products Yield
Acidic Hydrolysis6M HCl, reflux, 8hCarboxylic acid + 2-Methylbenzo[d]thiazol-5-amine78%
Basic Hydrolysis1M NaOH, 70°C, 6hSodium carboxylate + 2-Methylbenzo[d]thiazol-5-amine85%

Electrophilic Substitution on the Benzo[d]thiazol Ring

The benzo[d]thiazol moiety undergoes nitration and sulfonation at the C-6 position due to electron-donating effects of the methyl group .

Nitration :

CompoundHNO3/H2SO46 Nitro derivative\text{Compound}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{6 Nitro derivative}

  • Conditions : Concentrated HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4h.

  • Product : 7-Methoxy-N-(2-methyl-6-nitrobenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide .

Sulfonation :

CompoundSO3/H2SO46 Sulfo derivative\text{Compound}\xrightarrow{\text{SO}_3/\text{H}_2\text{SO}_4}\text{6 Sulfo derivative}

  • Conditions : SO₃ in H₂SO₄, 40°C, 3h.

  • Product : Sulfonic acid derivative (isolated as sodium salt) .

Oxidation of the Tetrahydroindolizine Ring

The tetrahydroindolizine core is susceptible to oxidation at the C-5 ketone group. Mn(III)-based catalysts (e.g., MnCl₂ with acetic acid) induce dehydrogenation to form a fully aromatic indolizine system .

TetrahydroindolizineMnCl2/AcOHIndolizine+H2O\text{Tetrahydroindolizine}\xrightarrow{\text{MnCl}_2/\text{AcOH}}\text{Indolizine}+\text{H}_2\text{O}

Key Data :

  • Catalyst : MnCl₂ (5 mol%) in glacial AcOH, 80°C, 12h.

  • Product : 7-Methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-indolizine-8-carboxamide .

  • Yield : 62% .

Alkylation of the Methoxy Group

The methoxy group undergoes demethylation under strong Lewis acids (e.g., BBr₃) to form a hydroxyl derivative .

7 MethoxyBBr37 Hydroxy\text{7 Methoxy}\xrightarrow{\text{BBr}_3}\text{7 Hydroxy}

Conditions :

  • BBr₃ (3 eq.), CH₂Cl₂, −78°C → 25°C, 24h.

  • Product : 7-Hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition with azides under Cu(I) catalysis (Click Chemistry), forming triazole-linked derivatives .

Alkyne+AzideCuSO4/NaAscTriazole\text{Alkyne}+\text{Azide}\xrightarrow{\text{CuSO}_4/\text{NaAsc}}\text{Triazole}

Example Reaction :

  • Reactant : Propargyl bromide (1.2 eq.), NaN₃ (2 eq.).

  • Conditions : CuSO₄ (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 50°C, 12h .

  • Product : Triazole-functionalized derivative (used in anticancer studies) .

Stability Under Reductive Conditions

The ketone group at C-5 is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ :

5 OxoNaBH45 Hydroxy\text{5 Oxo}\xrightarrow{\text{NaBH}_4}\text{5 Hydroxy}

Data :

  • Reducing Agent : NaBH₄ (2 eq.), MeOH, 0°C → 25°C, 2h.

  • Product : 5-Hydroxy intermediate (precursor for further functionalization) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the carboxamide group, forming a radical intermediate that dimerizes .

2×CompoundhνDimer2\times \text{Compound}\xrightarrow{h\nu}\text{Dimer}

Key Observations :

  • Reaction proceeds via a singlet oxygen mechanism.

  • Dimerization confirmed by mass spectrometry (m/z = 656.8) .

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives have been studied for potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

  • Industry: : It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to involve interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory responses or microbial growth.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is part of a broader class of indolizine-8-carboxamides, where variations in the aromatic substituent on the carboxamide group significantly influence physicochemical and biological properties. Below is a detailed comparison with three close analogs:

Compound Substituent Molecular Formula Molecular Weight Key Features
Target Compound (CAS 2034606-99-8) 2-Methylbenzo[d]thiazol-5-yl C₁₉H₁₈N₃O₃S 368.43 g/mol Enhanced lipophilicity due to benzothiazole; potential for kinase inhibition
N-(2-Chloro-4-Methylphenyl) Analog (CAS: Not provided) 2-Chloro-4-methylphenyl C₁₈H₁₇ClN₂O₃ 344.79 g/mol Chlorine atom increases electronegativity; may improve metabolic stability
N-(2-Carbamoylphenyl) Analog (CAS 2034333-38-3) 2-Carbamoylphenyl C₁₇H₁₇N₃O₄ 327.33 g/mol Carbamoyl group adds hydrogen-bonding potential; suitable for enzyme targeting
N-(5-Chloro-2-Methoxyphenyl) Analog (CAS: Not provided) 5-Chloro-2-methoxyphenyl C₁₈H₁₇ClN₂O₄ 376.79 g/mol Methoxy and chloro groups balance lipophilicity and solubility

Pharmacological Implications

  • Target Compound : The benzothiazole group (logP ~2.8 estimated) may enhance blood-brain barrier penetration compared to phenyl analogs (logP ~1.5–2.0). This property is critical for central nervous system (CNS)-targeted therapies .
  • This analog could be optimized for selective enzyme inhibition (e.g., DPP-IV) .
  • N-(5-Chloro-2-Methoxyphenyl) Analog : The chloro-methoxy combination mimics motifs seen in COX-2 inhibitors, suggesting anti-inflammatory applications .

Biological Activity

7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 378.43 g/mol

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives showed potent activity against hepatocellular carcinoma (HepG2) and other cancer types, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG20.06DHFR inhibition
Compound BNCI-H5220.1Induces apoptosis
Compound CSK-OV-32.5Cell cycle arrest

Antioxidant Properties

The antioxidant activity of the compound has also been noted in several studies. The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that compounds with similar structures exhibit significant DPPH radical scavenging activity .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial properties against various pathogens. The compound’s structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth for bacteria such as E. coli and S. aureus .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli50 µg/mL
Compound ES. aureus25 µg/mL

Study on Anticancer Effects

In a controlled study involving various benzothiazole derivatives, the compound was tested against multiple cancer cell lines, including breast and lung cancers. Results indicated that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways, suggesting a promising therapeutic potential for treating resistant cancer types .

Study on Antioxidant Mechanism

A study evaluated the antioxidant capacity of similar compounds through in vivo models. The results indicated that these compounds significantly increased antioxidant enzyme levels in treated rats, showcasing their potential as therapeutic agents against oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide?

Answer: The synthesis typically involves cyclocondensation or acid-catalyzed reactions. A validated approach for analogous indolizine-carboxamide derivatives involves refluxing precursors (e.g., substituted benzo[d]thiazoles and indolizine intermediates) in acetic acid with sodium acetate as a base. For example:

  • Method : Reflux 2-methylbenzo[d]thiazol-5-amine (1.0 equiv) with 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl chloride (1.1 equiv) in acetic acid for 3–5 hours. Sodium acetate (2.0 equiv) facilitates deprotonation. The product is isolated via filtration, washed with acetic acid/water, and recrystallized from DMF/acetic acid .

Q. How is the compound characterized for structural confirmation and purity?

Answer: Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) NMR spectra to confirm substituent positions and coupling constants. For example, 1H^1H NMR peaks near δ 2.5–3.0 ppm indicate methyl groups on the benzo[d]thiazole ring .
  • HRMS : Confirm molecular weight (e.g., observed [M+H]+^+ vs. calculated).
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer: Optimization strategies include:

  • Solvent Selection : Replace acetic acid with mixed solvents (e.g., DMF/EtOH) to enhance solubility of intermediates .
  • Catalyst Screening : Test alternatives to sodium acetate (e.g., triethylamine or DBU) to reduce side reactions.
  • Temperature Control : Lower reflux temperatures (e.g., 80°C vs. 100°C) to minimize decomposition of heat-sensitive intermediates .
  • Stoichiometry Adjustments : Increase the carbonyl chloride equivalent (1.2–1.5 equiv) to drive the reaction to completion .

Q. What methodologies are recommended for evaluating the compound's antitumor activity?

Answer: Follow protocols from analogous thiazole-carboxamide antitumor studies:

  • In Vitro Assays :
    • MTT/Proliferation Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM for 48–72 hours.
    • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining.
  • In Vivo Models : Administer orally (10–50 mg/kg/day) in xenograft mice and monitor tumor volume reduction .

Q. How can solubility and metabolic stability challenges be addressed in pharmacokinetic studies?

Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., hydrochloride salts) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes. If inhibition is observed (IC50_{50} < 1 μM), modify the methoxy or methyl substituents to reduce steric hindrance .
  • Bioavailability Testing : Compare AUC (area under the curve) after oral vs. intravenous administration in rodent models .

Q. How should contradictory data in biological activity be resolved?

Answer:

  • Dose-Response Repetition : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) to confirm IC50_{50} values.
  • Off-Target Screening : Use kinase profiling panels to rule out nonspecific binding.
  • Structural Analog Comparison : Benchmark against derivatives (e.g., ND-11503 or ND-11564) to identify substituent-specific trends in activity .

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